molecular formula C20H26N2O5S2 B2635548 N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide CAS No. 865611-89-8

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2635548
CAS No.: 865611-89-8
M. Wt: 438.56
InChI Key: LCUGWEZTUPRBDJ-UHFFFAOYSA-N
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Description

N-[2-Methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a benzenesulfonamide derivative featuring a methoxy group at position 2, a piperidine sulfonyl group at position 5, and N,4-dimethyl substitutions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds known for targeting enzymes (e.g., kinases) or receptors (e.g., estrogen receptors) . The piperidine sulfonyl moiety may enhance membrane permeability, while the sulfonamide group is critical for hydrogen bonding in target binding .

Properties

IUPAC Name

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-16-7-9-17(10-8-16)28(23,24)21(2)19-15-18(11-12-20(19)27-3)29(25,26)22-13-5-4-6-14-22/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUGWEZTUPRBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine sulfonyl intermediate: This can be achieved by reacting piperidine with a sulfonyl chloride derivative under basic conditions.

    Methoxylation: Introduction of the methoxy group is usually done via methylation of a phenolic precursor.

    Coupling reactions: The final step involves coupling the piperidine sulfonyl intermediate with the dimethylbenzene sulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the sulfonamide group can improve solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound shares a benzenesulfonamide core with multiple analogues but differs in substituent patterns:

Compound Core Key Substituents Molecular Weight Biological Target
Target Compound Benzenesulfonamide 2-methoxy, 5-(piperidine-1-sulfonyl), N,4-dimethyl ~452.5 (estimated) Hypothesized kinase/receptor
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide Benzamide 4-(piperidine-1-sulfonyl), pyrrolidinone, 3,4-dimethoxyphenyl Not reported Unspecified
Omipalisib () Benzenesulfonamide 2-methoxy, 5-(pyridazin-4-ylquinolin-6-yl), 2,4-difluoro ~530.5 PI3K/mTOR inhibitor
2-Methoxy-5-(thiazolidinone)-N-[4-(pyrrolidinyl)phenyl]benzenesulfonamide Benzenesulfonamide 2-methoxy, 5-(thiazolidinone), pyrrolidinyl 479.57 Unspecified

Key Observations :

  • Piperidine Sulfonyl Group: Present in both the target compound and ’s benzamide derivative.
  • Methoxy Group : Common in the target compound, Omipalisib, and ’s compound. Methoxy groups often modulate electronic effects and metabolic stability .
  • N-Methylation : Unique to the target compound, which may reduce polarity and enhance bioavailability compared to unmethylated analogues.
Kinase Inhibition Potential
  • Omipalisib: A dual PI3K/mTOR inhibitor with IC₅₀ values in the nanomolar range. Its benzenesulfonamide core and bulky substituents contribute to ATP-binding pocket interactions .
  • Target Compound: While uncharacterized, the piperidine sulfonyl group may mimic kinase-binding motifs observed in Omipalisib. However, the absence of a heterocyclic quinoline group (as in Omipalisib) suggests divergent selectivity .
Estrogen Receptor Modulation
  • Compounds : Derivatives like 16a–16c incorporate combretastatin analogues and show selective estrogen receptor (ER) modulation. The target compound lacks the diphenylbutenyl group critical for ER binding, implying different targets .

Physicochemical Properties

Property Target Compound (Estimated) Compound
Molecular Weight ~452.5 479.57
Density (g/cm³) ~1.4 (predicted) 1.432
Boiling Point (°C) ~650–700 (predicted) 695.6
pKa ~10–11 (predicted) 10.42

Insights :

  • The target compound’s lower molecular weight and similar pKa to ’s compound suggest comparable solubility and ionization profiles.
  • High predicted boiling points reflect strong intermolecular forces typical of sulfonamides.

Biological Activity

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibition effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound can be represented as follows:

C16H22N2O4S2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}_{2}

The biological activity of sulfonamide compounds, including this compound, is primarily attributed to their ability to inhibit various enzymes and interact with biological targets. The piperidine moiety contributes to its pharmacological effects, with studies indicating a range of activities from antibacterial to enzyme inhibition.

Antibacterial Activity

Research indicates that compounds containing the piperidine nucleus exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that those similar in structure to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The antibacterial efficacy is often linked to the presence of the sulfonamide functional group, which disrupts bacterial folic acid synthesis.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have potential applications in managing urinary tract infections and kidney stones. The compound exhibited strong inhibitory activity against urease, suggesting its potential therapeutic applications .

Study 1: Synthesis and Biological Evaluation

In a synthesis study involving various sulfonamide derivatives, this compound was evaluated for its biological activity. The results indicated that the compound showed significant inhibition of AChE with an IC50 value comparable to established inhibitors .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to understand the interaction of this compound with target enzymes. The docking results revealed favorable binding interactions with key amino acids in the active site of AChE, supporting its potential as a therapeutic agent .

Data Summary

Biological Activity Observation
AntibacterialModerate to strong against S. typhi and B. subtilis
AChE InhibitionSignificant inhibition (IC50 comparable to controls)
Urease InhibitionStrong inhibitory activity observed

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